An In-depth Technical Guide to 7-Octenyl Acetate: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 7-Octenyl Acetate: Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 7-octenyl acetate, a valuable bifunctional molecule utilized in the flavor and fragrance industries and as a versatile synthon in organic chemistry. This document delves into its chemical structure, physicochemical properties, and detailed spectral analysis. Furthermore, it presents a robust, field-proven protocol for its synthesis via Fischer esterification, discusses its chemical reactivity, and explores its applications as a synthetic building block. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this important chemical entity.
Chemical Identity and Structure
7-Octenyl acetate is an organic compound classified as an unsaturated ester. Its structure incorporates a terminal alkene and an acetate ester functional group, rendering it a useful bifunctional building block in chemical synthesis.
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IUPAC Name : oct-7-en-1-yl acetate[1]
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Synonyms : 7-Octen-1-ol acetate, 8-Acetoxy-1-octene, Acetic Acid 7-Octenyl Ester[1]
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Molecular Formula : C₁₀H₁₈O₂[1]
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Molecular Weight : 170.25 g/mol [1]
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CAS Number : 5048-35-1[1]
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PubChem CID : 13990525[1]
The structural framework consists of an eight-carbon chain with a double bond at the C-7 position and an acetate group esterified to the C-1 hydroxyl group.
Caption: 2D Structure of 7-Octenyl Acetate
Physicochemical Properties
7-Octenyl acetate is a colorless liquid with a characteristic fruity and green aroma, which underpins its use in the fragrance industry.[2] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless clear liquid | |
| Boiling Point | 104 °C at 18 mmHg | |
| Density | ~0.89 g/cm³ at 20 °C | |
| Refractive Index (n²⁰/D) | ~1.430 | |
| Flash Point | 87 °C (188.6 °F) | |
| Solubility | Soluble in alcohol; insoluble in water. |
Spectroscopic Profile
The structural elucidation of 7-octenyl acetate is unequivocally confirmed by a combination of spectroscopic techniques. The data presented here is based on typical spectra found in chemical databases.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a clear proton map of the molecule.
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~5.8 ppm (m, 1H) : This multiplet corresponds to the internal vinyl proton (-CH=CH₂).
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~4.9-5.0 ppm (m, 2H) : These multiplets are assigned to the terminal vinyl protons (=CH₂).
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4.05 ppm (t, J ≈ 6.7 Hz, 2H) : A triplet characteristic of the methylene protons adjacent to the acetate oxygen (-CH₂-O-).
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2.05 ppm (s, 3H) : A sharp singlet representing the three equivalent protons of the acetyl methyl group (CH₃-C=O).
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~2.0 ppm (q, 2H) : A quartet corresponding to the allylic methylene protons (-CH₂-CH=CH₂).
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~1.6 ppm (p, 2H) : A pentet for the methylene protons beta to the ester oxygen (-O-CH₂-CH₂-).
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~1.3-1.4 ppm (m, 4H) : A complex multiplet region for the remaining four methylene protons in the alkyl chain.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
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~171.1 ppm : Carbonyl carbon of the ester group (C=O).
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~139.1 ppm : Internal sp² hybridized carbon of the alkene (-CH=CH₂).
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~114.2 ppm : Terminal sp² hybridized carbon of the alkene (=CH₂).
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~64.6 ppm : Methylene carbon attached to the ester oxygen (-CH₂-O-).
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~33.8 ppm : Allylic methylene carbon (-CH₂-CH=CH₂).
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~28.9, 28.6, 25.9, 25.7 ppm : These signals correspond to the remaining four sp³ hybridized methylene carbons in the alkyl chain.
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~21.0 ppm : Methyl carbon of the acetate group (CH₃-C=O).
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the ester and alkene functional groups.
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~3075 cm⁻¹ : C-H stretching of the sp² hybridized carbons of the alkene.
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~2930 and 2860 cm⁻¹ : Asymmetric and symmetric C-H stretching of the sp³ hybridized carbons in the alkyl chain.
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~1740 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the ester group.
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~1640 cm⁻¹ : C=C stretching of the terminal alkene.
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~1240 cm⁻¹ : C-O stretching of the ester group.
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~995 and 910 cm⁻¹ : Out-of-plane C-H bending (wagging) vibrations confirming the presence of a monosubstituted alkene (-CH=CH₂).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 7-octenyl acetate shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 170 is often weak or absent. Key fragments include:
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m/z = 110 : Resulting from the loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty-type rearrangement.
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m/z = 61 : A prominent peak corresponding to the protonated acetic acid fragment [CH₃COOH₂]⁺.
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m/z = 43 : Typically the base peak, representing the stable acetyl cation [CH₃CO]⁺.
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Other smaller fragments corresponding to the cleavage of the alkyl chain.
Synthesis and Manufacturing
7-Octenyl acetate is most commonly synthesized via the Fischer esterification of 7-octen-1-ol with acetic acid or an acetic acid derivative, such as acetic anhydride. The use of an acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity.
Laboratory Synthesis Protocol: Fischer Esterification
This protocol describes a reliable method for the synthesis of 7-octenyl acetate from 7-octen-1-ol and acetic acid, using sulfuric acid as a catalyst.
Materials and Reagents:
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7-Octen-1-ol
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Glacial Acetic Acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add 7-octen-1-ol (1 equivalent), glacial acetic acid (1.5 equivalents), and toluene (approx. 2 mL per gram of alcohol).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 equivalents) dropwise to the mixture.
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Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 2-4 hours).
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
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Water (2 x 50 mL)
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Saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize the excess acetic acid and sulfuric acid.
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Brine (1 x 50 mL) to remove residual water.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
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Purification: The crude 7-octenyl acetate can be purified by vacuum distillation to yield the final product as a colorless liquid.
Rationale for Procedural Choices:
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Excess Acetic Acid: The use of excess acetic acid helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
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Dean-Stark Apparatus: This is a critical component for driving the reversible esterification to completion by physically removing the water byproduct as an azeotrope with toluene.
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Sodium Bicarbonate Wash: This step is essential to remove the acid catalyst and unreacted acetic acid, which could otherwise catalyze the reverse hydrolysis reaction upon storage or during distillation.
Caption: Synthesis Workflow for 7-Octenyl Acetate
Chemical Reactivity and Stability
The chemical reactivity of 7-octenyl acetate is dictated by its two primary functional groups: the ester and the terminal alkene.
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Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis back to 7-octen-1-ol and acetic acid under either acidic or basic conditions. Transesterification can also occur in the presence of another alcohol and a suitable catalyst.
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Terminal Alkene: The carbon-carbon double bond is a site of higher electron density, making it reactive towards electrophiles. It can undergo a variety of addition reactions, including:
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Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over Pd/C) will reduce the double bond to yield octyl acetate.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
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Hydrohalogenation: Addition of HX (e.g., HBr), which would be expected to follow Markovnikov's rule.
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Oxidation: The alkene can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. It can also be converted to an epoxide using a peroxy acid like m-CPBA.
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Storage and Handling: 7-Octenyl acetate is a combustible liquid and should be kept away from heat, sparks, and open flames. It should be stored in a cool, well-ventilated place under an inert atmosphere, as it can be sensitive to air and moisture.
Applications in Research and Industry
Flavor and Fragrance
The primary commercial application of 7-octenyl acetate is in the flavor and fragrance industry, where its pleasant, fruity, and green aroma is utilized in perfumes, colognes, and as a flavoring agent in food and beverages.[2][3]
Synthon in Organic Synthesis
The bifunctional nature of 7-octenyl acetate makes it a useful building block in organic synthesis. The terminal alkene can be functionalized through various addition and oxidation reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol for further elaboration. This orthogonality allows for sequential, controlled modifications at either end of the molecule.
While direct applications in drug development are not widely documented, its structural motifs are relevant. For instance, long-chain alkenyl acetates are common components of insect pheromones.[4] The synthesis of these complex signaling molecules often relies on building blocks similar to 7-octenyl acetate. Researchers in pest management and chemical ecology synthesize analogues of these pheromones to create lures and mating disruptors. The terminal alkene of 7-octenyl acetate could be a starting point for chain extension or functionalization to build up the carbon skeletons of more complex pheromones.
Safety and Toxicology
The safety profile of 7-octenyl acetate has been evaluated by various regulatory bodies.
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GHS Classification: According to aggregated data from notifications to the European Chemicals Agency (ECHA), 7-octenyl acetate does not meet the criteria for classification as a hazardous substance under GHS guidelines.[1]
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Combustibility: Several suppliers classify it as a combustible liquid (Category 4 in some systems), with a flash point of 87 °C. This indicates that while not highly flammable, it can ignite if heated.
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Handling Precautions: Standard laboratory safety precautions should be observed. Wear protective gloves, eye protection, and work in a well-ventilated area. Avoid contact with skin and eyes. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
7-Octenyl acetate is a molecule of significant utility, bridging the gap between industrial fragrance applications and academic synthetic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an important compound. For researchers, it offers two distinct functional handles for elaboration into more complex molecular architectures, a feature that holds potential for its use as a versatile starting material in the synthesis of bioactive molecules and natural products.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13990525, Oct-7-enyl acetate. Retrieved from [Link].
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The Good Scents Company (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link].
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MySkinRecipes (n.d.). 7-Octenyl Acetate. Retrieved from [Link].
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Axxence Aromatic GmbH (2026). Safety Data Sheet: NATURAL OCTYL ACETATE. Retrieved from [Link].
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OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].
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BYJU'S (n.d.). Fischer Esterification Reaction. Retrieved from [Link].
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MIT OpenCourseWare (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link].
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Spectral Database for Organic Compounds (SDBS), AIST (n.d.). 7-Octen-1-ol, acetate. Retrieved from [Link].
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The Good Scents Company (n.d.). 2-octenyl acetate. Retrieved from [Link].
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Pal, R. et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5146. Retrieved from [Link].
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Jeon, J. H., et al. (2021). Synthesis of a Sex Pheromone for Eco-friendly Control of Spodoptera frugiperda. Journal of Agricultural, Life and Environmental Sciences, 33(4), 313-319. Retrieved from [Link].
